3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
Description
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative characterized by a benzyl group at the 3-position, a ketone group at the 2-position, and a carboxylic acid moiety at the 5-position. This structure combines aromatic, heterocyclic, and acidic functionalities, making it a versatile scaffold in medicinal chemistry and catalysis.
Properties
IUPAC Name |
3-benzyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14(19)11-6-7-12-13(8-11)17(15(20)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVRYFRSXAKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545364-61-1 | |
| Record name | 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole-5-carboxylic Acid Derivatives
Structural Modifications and Pharmacological Impact
- Benzyl vs. Methyl/Cyclopropylmethyl Substituents: The benzyl group in the target compound introduces greater aromaticity and hydrophobicity compared to smaller alkyl groups (e.g., methyl in or cyclopropylmethyl in ).
Carboxylic Acid vs. Ester Derivatives :
The free carboxylic acid in the target compound improves solubility and enables direct conjugation (e.g., amide formation for prodrugs), whereas esterified derivatives (e.g., methyl ester in ) may enhance bioavailability but require hydrolysis for activation.- The absence of halogens in the target compound simplifies synthesis but may reduce target specificity.
Biological Activity
3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 268.27 g/mol. Its structure features a benzimidazole core with a benzyl group at the 3-position, an oxo group at the 2-position, and a carboxylic acid group at the 5-position. This unique arrangement contributes to its biological activity by enhancing binding affinity to various biological targets.
Antimicrobial Activity
Research has demonstrated that compounds within the benzimidazole family exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain benzimidazole derivatives possess Minimum Inhibitory Concentrations (MICs) as low as 40 µg/mL against Staphylococcus aureus and 200 µg/mL against Escherichia coli, highlighting their potential as antimicrobial agents .
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties. They have been shown to inhibit viral replication in various models, suggesting their utility in developing antiviral therapies. The mechanism often involves interference with viral entry or replication processes within host cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For example:
- Cell Line Studies : In studies involving human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), the compound exhibited IC50 values ranging from 12 µM to 25 µM, indicating moderate cytotoxicity .
- Mechanism of Action : Flow cytometry analyses revealed that this compound induces apoptosis in cancer cells, thus supporting its role as a potential anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural components. Modifications at specific positions can enhance or diminish their efficacy:
- Substituents : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and biological activity.
- Positioning : The location of substituents on the benzimidazole ring influences binding interactions with biological targets.
Case Studies
- Anticancer Evaluation : A study evaluated several derivatives of benzimidazole for their anticancer properties. One derivative demonstrated an IC50 value of 2.6 µM against HCC1937 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results indicated that some compounds could inhibit bacterial growth effectively at low concentrations .
Comparative Analysis
| Compound Name | Structure | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | 12 - 25 | 40 (S. aureus), 200 (E. coli) |
| Benzimidazole Derivative A | - | 2.6 | - |
| Benzimidazole Derivative B | - | - | 300 (B. subtilis) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves heterocyclization reactions. For example, sodium dithionite (Na₂S₂O₄) in DMSO can mediate cyclization of precursors like ethyl 4-(methylamino)-3-nitrobenzoate with substituted aldehydes. Post-synthesis, intermediates are characterized via IR (to confirm functional groups like C=O and N-H), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and mass spectrometry (to confirm molecular weight). Base hydrolysis is often employed to generate the free carboxylic acid .
Q. How can spectral data resolve structural ambiguities in benzimidazole derivatives?
- Methodological Answer : Discrepancies in substituent positioning (e.g., 5- vs. 6-carboxylic acid isomers) can be resolved using ¹H-¹H COSY NMR to identify coupling patterns. For example, in , ¹H NMR (DMSO-d₆) of analogous compounds revealed distinct chemical shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., δ 8.2–8.5 ppm for carboxylic acid protons). IR peaks at ~1700 cm⁻¹ further confirm the carbonyl group .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer : Recrystallization from DMSO/CH₂Cl₂ mixtures (9:1) under slow evaporation at 273 K yields high-purity crystals. Column chromatography with silica gel and gradients of ethyl acetate/hexane is also effective for separating regioisomers or byproducts. Purity is validated via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does the compound interact with 5-HT₃ receptors, and what structural features enhance antagonistic activity?
- Methodological Answer : Radioligand binding assays (e.g., [³H]ICS 205930 displacement) and in vivo models (e.g., von Bezold-Jarisch reflex in rats) quantify antagonism. Advanced derivatives with azabicycloalkyl moieties (e.g., DA 6215 in ) show Ki values <5 nM, attributed to intramolecular hydrogen bonds stabilizing bioactive conformations. Molecular docking (e.g., using Schrödinger Suite) aligns the benzimidazole core with hydrophobic receptor pockets, while the carboxylic acid enhances solubility and hydrogen bonding to serine residues .
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs) for iodine adsorption?
- Methodological Answer : Yes, the carboxylic acid group chelates metal nodes (e.g., Zn²⁺ or Cu²⁺) to form MOFs. In , analogous ligands like HL2 (2-(1-hydroxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid) achieved iodine uptake capacities >1.5 g/g via reversible I₂···π interactions with the aromatic ring. BET surface area analysis (e.g., N₂ adsorption at 77 K) and X-ray diffraction confirm framework stability post-adsorption .
Q. How do substituents on the benzyl group influence photostability in material science applications?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) reduce photodegradation by stabilizing excited states. Accelerated weathering tests (QUV chambers, 340 nm UV light) show that derivatives with halogenated benzyl groups (e.g., 4-F) exhibit <10% degradation after 500 hours. Time-dependent DFT calculations (Gaussian 16) predict HOMO-LUMO gaps correlating with experimental UV-vis spectra .
Q. What strategies mitigate contradictory bioactivity data across cell lines?
- Methodological Answer : Contradictions may arise from cell-specific metabolism or off-target effects. Use orthogonal assays:
- In vitro : Radiolabeled compound tracking (¹⁴C or ³H) to monitor uptake.
- In silico : Proteome-wide docking (AutoDock Vina) to identify secondary targets.
- In vivo : Pharmacokinetic profiling (LC-MS/MS) to assess bioavailability. For example, resolved discrepancies by correlating binding affinity (Ki) with functional ED₅₀ values in rat models .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
